
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid
Overview
Description
“2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid” is a chemical compound with the linear formula C7H4Cl2O4S . It has a molecular weight of 255.08 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid” is represented by the linear formula C7H4Cl2O4S . The compound has a molecular weight of 255.08 .Physical And Chemical Properties Analysis
The compound “2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid” has a molecular weight of 273.06 g/mol . It has a computed XLogP3-AA of 2.2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass is 271.9113133 g/mol, and its monoisotopic mass is also 271.9113133 g/mol . The topological polar surface area of the compound is 79.8 Ų .Scientific Research Applications
Reactions with Organolithium Reagents
Research by Gohier, Castanet, and Mortier (2003) explored the reactions of organolithium reagents with 2-halobenzoic acids, including compounds similar to 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid. They found that the reaction conditions lead to different lithiation positions in the benzoic acid derivatives, which can be crucial for further chemical synthesis (Gohier, Castanet, & Mortier, 2003).
Ortho-Lithiation of Substituted Fluoroarenes
Mongin and Schlosser (1996) studied the deprotonation of fluoroarenes carrying additional substituents like chlorine or bromine. Their findings suggest that fluoroarenes with additional halogen substituents, akin to 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid, undergo lithiation adjacent to the fluorine atom (Mongin & Schlosser, 1996).
As a Building Block in Heterocyclic Synthesis
Křupková, Funk, Soural, and Hlaváč (2013) described the utilization of a compound structurally related to 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid in the synthesis of various heterocyclic scaffolds. This highlights its potential use in creating diverse libraries of compounds for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Vibrational Spectra and NLO Analysis
Senthil Kumar, Arivazhagan, and Thangaraju (2015) conducted a study on the vibrational spectra and nonlinear optical (NLO) properties of compounds including 2-chloro-6-fluorobenzoic acid. This research provides insights into the electronic properties of halogenated benzoic acids, which could be relevant for similar compounds like 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).
Mechanism of Action
properties
IUPAC Name |
2-chloro-5-chlorosulfonyl-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(2-5(6)10)15(9,13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMUPFAXVMUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



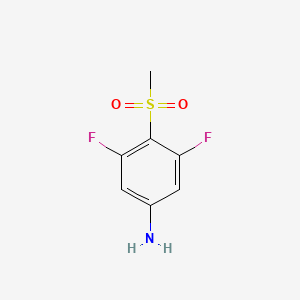
![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
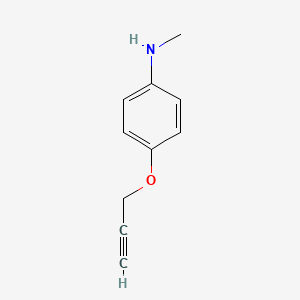
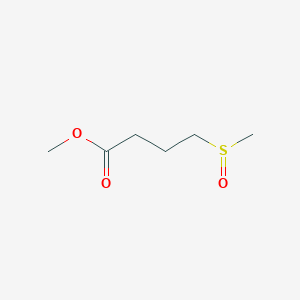
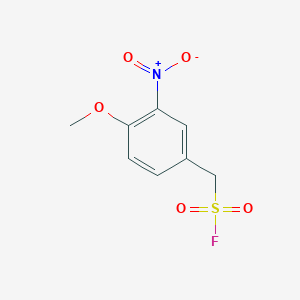
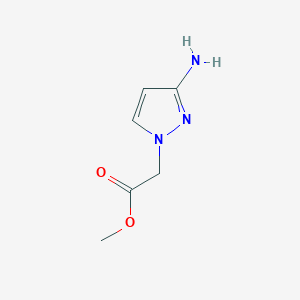
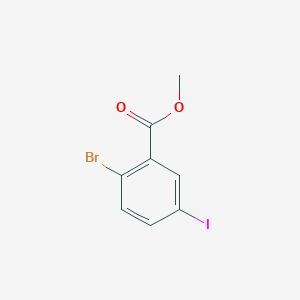

![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)

![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)

![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)